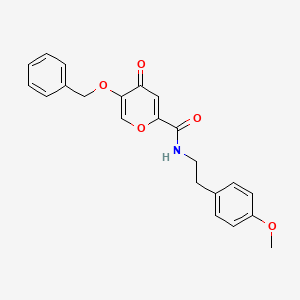
(E)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H24N4OS and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tyrosine Kinase Inhibition
Research has demonstrated that analogs of the compound , specifically 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine acrylamides, act as potent pan-erbB tyrosine kinase inactivators. These compounds have been studied for their irreversible inhibition of the epidermal growth factor receptor (EGFR), with one derivative (CI-1033) advancing to clinical trials. The structural modifications at the acrylamide moiety have been explored to enhance solubility and efficacy against EGFR phosphorylation and tumor cell autophosphorylation, indicating a promising direction for cancer therapy research (Smaill et al., 2001).
Antibacterial and Anticancer Evaluation
Another study focused on synthesizing new heterocyclic compounds, including those with acrylamide functionalities, demonstrated significant antibacterial and anticancer activities. These synthesized compounds, through various structural alterations, exhibited potent activities against S. aureus and a broad range of tumor cell lines, highlighting their potential as therapeutic agents (Bondock & Gieman, 2015).
Antipsychotic Potential
Compounds containing heterocyclic carboxamides, similar in structure to the chemical , have been synthesized and evaluated for their potential antipsychotic properties. These analogs have demonstrated potent in vitro binding to dopamine and serotonin receptors and in vivo efficacy in antagonizing certain behavioral effects in mice models. The findings suggest these derivatives as promising candidates for the development of new antipsychotic medications (Norman et al., 1996).
Prostate Cancer Research
A study evaluating quinolinyl acrylate derivatives against human prostate cancer cells (PC-3 and LNCaP) in vitro and in vivo demonstrated that specific compounds reduced cell viability, adhesion, migration, invasion, and neoangiogenesis. These results underline the potential therapeutic usefulness of quinolinyl derivatives in treating prostate cancer (Rodrigues et al., 2012).
Propriétés
IUPAC Name |
(E)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-19(8-7-16-4-3-13-26-16)23-15-9-11-24(12-10-15)20-17-5-1-2-6-18(17)21-14-22-20/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,23,25)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGMGXXRIFNGOT-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2927682.png)
![3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate](/img/structure/B2927683.png)


![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)
![N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2927690.png)

![2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2927693.png)
![5-(4-isopropylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927696.png)
![3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2927697.png)
![4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2927699.png)
![2-(4-Ethoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2927702.png)


